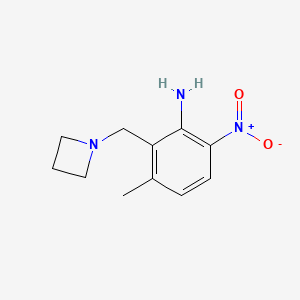
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid is a compound belonging to the indole family, characterized by its molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . This compound is known for its unique structure, which includes a chloro-substituted indole ring fused with an acetic acid moiety. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Métodos De Preparación
The synthesis of 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid typically involves the reaction of 6-chloroindole with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
2-(6-Chloro-2-oxoindolin-5-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
6-Chloroindole: A precursor in the synthesis of this compound, sharing the chloro-substituted indole ring.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
188797-78-6 |
|---|---|
Fórmula molecular |
C10H8ClNO3 |
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
2-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-7-4-8-6(2-9(13)12-8)1-5(7)3-10(14)15/h1,4H,2-3H2,(H,12,13)(H,14,15) |
Clave InChI |
GXUUMUNKZDELCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2NC1=O)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)

![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)






